4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

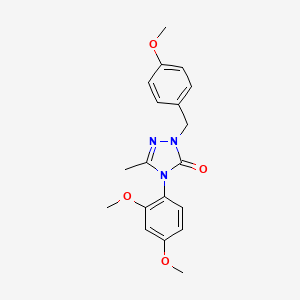

4-(2,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with three distinct aromatic groups: a 2,4-dimethoxyphenyl ring at position 4, a 4-methoxybenzyl group at position 2, and a methyl group at position 3. Triazolones are widely studied for their antimicrobial, antifungal, and anticancer properties, with structural variations in substituents critically affecting their efficacy and selectivity .

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13-20-21(12-14-5-7-15(24-2)8-6-14)19(23)22(13)17-10-9-16(25-3)11-18(17)26-4/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVJOAHUHYHDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Substitution Reactions:

Methylation: The methyl group is introduced via methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halides, acids, or bases are employed depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound in focus exhibits significant activity against various pathogens. A study highlighted that certain triazole hybrids demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | MRSA | 0.25 | |

| Compound B | E. coli | 0.5 | |

| Compound C | B. subtilis | 1.0 |

Antifungal Properties

The compound has also been studied for its antifungal capabilities. Research indicates that triazoles can inhibit fungal growth by disrupting ergosterol synthesis, essential for fungal cell membrane integrity. Specific derivatives have shown effectiveness against strains such as Candida albicans and Aspergillus niger, underscoring their potential in treating fungal infections .

Neuroprotective Effects

Recent studies have reported neuroprotective properties of triazole compounds, suggesting their use in neurological disorders. The ability of these compounds to modulate neurotransmitter systems positions them as candidates for further research in treating conditions like Alzheimer’s disease and Parkinson’s disease .

Fungicides

Triazole derivatives are widely utilized in agriculture as fungicides due to their ability to inhibit fungal pathogens in crops. The compound's efficacy against various agricultural pathogens makes it a valuable tool in crop protection strategies .

Table 2: Agricultural Efficacy of Triazole Derivatives

| Compound | Target Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound D | Fusarium spp. | 100 | 85 |

| Compound E | Botrytis cinerea | 200 | 90 |

Case Study 1: Antibacterial Activity

A series of experiments conducted on modified triazole compounds revealed that specific substitutions enhanced antibacterial activity significantly. For instance, the introduction of electron-withdrawing groups on the phenyl ring improved the efficacy against MRSA compared to standard treatments like vancomycin .

Case Study 2: Agricultural Application

Field trials assessing the effectiveness of triazole-based fungicides demonstrated a marked reduction in fungal infections in crops treated with these compounds. The results indicated a substantial increase in yield compared to untreated controls, validating their role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Methoxy vs. Halogen Substitutions: The target compound’s methoxy groups (electron-donating) contrast with halogenated analogues (e.g., 3-fluoro or 4-chloro ), which introduce electron-withdrawing effects.

- Bulkiness : The 4-methoxybenzyl group in the target compound provides moderate steric hindrance compared to cyclopropylmethyl or benzyloxy substituents, which may affect membrane permeability or enzyme interactions.

Key Observations :

- Solvent Systems : Polar aprotic solvents like DMF are common, facilitating nucleophilic substitutions (e.g., thiolate formation in ).

- Microwave Assistance : Compounds like use microwave irradiation to accelerate cyclization, reducing reaction times compared to conventional heating .

Spectroscopic and Analytical Data

Table 3: Comparative Spectroscopic Profiles

Key Observations :

- FT-IR: All triazolones show strong C=N stretches near 1,587–1,692 cm⁻¹, confirming the triazolone core . Hydroxyl groups (3,275–3,291 cm⁻¹) are observed in derivatives with phenolic substituents .

- <sup>1</sup>H NMR : Methyl groups (δ 2.07–2.10 ppm) and aromatic protons (δ 7.2–7.6 ppm) are consistent across analogues .

Key Observations :

- Antifungal Specificity : The target compound’s methoxy groups may enhance activity against azole-resistant fungi compared to halogenated analogues .

- Role of Thioether Linkages : Thio-substituted derivatives (e.g., ) show broader-spectrum antibacterial activity, likely due to improved membrane penetration .

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Profile

-

Antimicrobial Activity

- Triazoles are well-known for their antifungal and antibacterial properties. The compound has shown promising activity against various bacterial strains. A study indicated that certain triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 0.125 Escherichia coli 0.25 Pseudomonas aeruginosa 1.0 -

Antifungal Activity

- The triazole scaffold is a critical component in many antifungal agents. Research indicates that derivatives of this compound can inhibit the growth of fungal pathogens effectively. For example, studies have reported that triazole-based compounds exhibit antifungal activity comparable to established antifungals like fluconazole .

-

Anticancer Properties

- Recent investigations into the anticancer potential of triazoles have revealed their ability to induce apoptosis in cancer cells. The compound's structural features may enhance its interaction with biological targets involved in cancer progression. In vitro studies have shown that similar triazole derivatives can inhibit tumor cell proliferation significantly .

Structure-Activity Relationship (SAR)

The biological activities of triazole derivatives are often influenced by their structural modifications. Key findings regarding SAR include:

- Substitution Patterns : The presence of electron-donating groups on the phenyl rings enhances antibacterial activity. For instance, compounds with methoxy groups at specific positions exhibit increased potency against bacterial strains .

- Chain Length : The length and branching of alkyl chains attached to the triazole ring can impact activity; shorter chains tend to be more effective than longer ones .

Case Studies

- Synthesis and Screening

- In Vivo Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this triazolone derivative, and what reaction conditions are critical for achieving high yields?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates. Key steps include refluxing hydrazide precursors in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts (e.g., glacial acetic acid). For example, refluxing substituted hydrazides with aldehydes in ethanol under acidic conditions for 4–18 hours yields triazolone cores. Purification involves recrystallization from water-ethanol mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and ring tautomerism. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-referencing spectral data with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to minimize by-product formation during the introduction of the 4-methoxybenzyl group?

- Methodology : By-product formation (e.g., positional isomers) can be mitigated by:

- Using anhydrous solvents (e.g., DMF or chloroform) to suppress hydrolysis.

- Employing catalysts like triethylamine to enhance regioselectivity.

- Stepwise addition of reagents at controlled temperatures (0–5°C) to avoid exothermic side reactions. Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane gradients isolates the desired product .

Q. What computational methods are suitable for studying the electronic properties of this compound, and how do these properties correlate with biological activities?

- Methodology : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent-accessible surface area (SASA) analysis identifies hydrophobic regions influencing antimicrobial activity. Correlate Mulliken charges with experimental IC₅₀ values in enzyme inhibition assays to validate computational models .

Q. When encountering discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer), what experimental strategies confirm the compound's mechanism of action?

- Methodology : Conduct comparative assays:

- Use isogenic cell lines (e.g., cancer vs. non-cancerous) to assess selectivity.

- Perform enzyme inhibition studies (e.g., COX-2 or topoisomerase II) to identify molecular targets.

- Synthesize structural analogs (e.g., replacing methoxy groups with halogens) to isolate pharmacophores. Cross-reference with crystallographic data (e.g., X-ray structures of ligand-target complexes) .

Q. How do methoxy substituents at the 2,4-positions influence pharmacokinetic properties, and what in vitro models assess absorption and metabolism?

- Methodology : Methoxy groups enhance lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility. Use:

- Caco-2 cell monolayers to simulate intestinal absorption.

- Liver microsomes (human or rodent) to evaluate metabolic stability via CYP450 enzyme assays.

- Plasma protein binding studies (e.g., equilibrium dialysis) to estimate bioavailability .

Q. What are the best practices for resolving crystallographic ambiguities in triazolone derivatives, particularly regarding tautomeric forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.